N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide
Description
N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide is a specific derivative that integrates a 1-methyl-1H-pyrrole nucleus with an ethylamine (B1201723) backbone, capped by a formyl group. While direct and extensive research on this particular molecule is not widely available in public-domain literature, a thorough understanding can be constructed by analyzing its constituent parts and the broader chemical classes to which it belongs. Its structure suggests potential utility as a synthetic intermediate or as a scaffold for developing more complex molecules with tailored properties.
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in chemical science. This structural motif is integral to a vast array of biologically crucial molecules, including heme, chlorophyll, vitamin B12, and bile pigments like bilirubin. Its presence in these "pigments of life" underscores its fundamental role in biological processes.
In medicinal chemistry, the pyrrole nucleus is a common feature in numerous synthetic compounds exhibiting a wide spectrum of pharmacological activities. Researchers have successfully incorporated the pyrrole scaffold into agents with antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The versatility of the pyrrole ring allows for extensive functionalization at its nitrogen and carbon atoms, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. The development of drugs containing the pyrrole moiety is an active area of research, driven by the scaffold's proven success in yielding potent and selective therapeutic agents.
The formamide (B127407) group (-NHCHO) is the simplest amide and plays a crucial role in both biological systems and synthetic chemistry. Amide bonds are the fundamental linkages in peptides and proteins, but the N-formyl group itself is also found in various contexts. For instance, N-formylmethionine is the initiating amino acid in bacterial protein synthesis.
In synthetic organic chemistry, formamides are valuable intermediates. They can serve as a protecting group for amines, a precursor for the synthesis of isocyanides, and are central to the Leuckart reaction, a classic method for the reductive amination of ketones and aldehydes. The formylation of amines is a fundamental transformation, and numerous methods have been developed to achieve this conversion efficiently. A common and practical approach involves the direct reaction of a primary or secondary amine with formic acid, often with azeotropic removal of water using a Dean-Stark apparatus. nih.govscispace.com Other methods utilize reagents like acetic formic anhydride (B1165640) or proceed under catalyst-free conditions at elevated temperatures. nih.govacs.orgacs.org The formamide linkage's planarity and ability to act as both a hydrogen bond donor and acceptor influence the conformational properties of molecules in which it is present.
A plausible synthetic route to this compound would involve the N-formylation of its corresponding primary amine precursor, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine.
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Direct Formylation with Formic Acid | Amine, Formic Acid | Toluene, reflux with Dean-Stark trap | nih.govscispace.com |
| Catalyst-Free Formylation | Amine, Formic Acid | Solvent-free, 80-150 °C | nih.govacs.org |
| Leuckart-Wallach Reaction | Carbonyl Compound, Formamide/Ammonium Formate | High temperature (120-185 °C) | wikipedia.orgmdpi.com |
| Using Triethyl Orthoformate | Primary Amine, Triethyl Orthoformate | Water, reflux or microwave irradiation | nih.gov |
The systematic IUPAC name for the target compound is N-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]formamide. This name is constructed by identifying the parent amide, formamide (HCONH₂), and describing the substituent attached to the nitrogen atom. qmul.ac.uk The substituent is a 2-(1-methyl-1H-pyrrol-2-yl)ethyl group. The locant 'N' indicates that this entire group is attached to the nitrogen of the formamide.
A key structural feature of N-substituted formamides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond, which possesses significant double bond character due to resonance. This restriction gives rise to the existence of cis and trans conformational isomers (also referred to as rotamers). These isomers can often be observed and quantified by NMR spectroscopy, as the chemical environments of the atoms, particularly the formyl proton and the N-alkyl substituents, differ between the two forms. nih.govpnas.org For N-alkylformamides, the coupling constant between the formyl proton and the N-H proton (in secondary amides) or the protons on the α-carbon of the N-alkyl group can help distinguish between the isomers. nih.gov Generally, the trans isomer is thermodynamically preferred, though the energy difference can be small and solvent-dependent. nih.gov
While specific experimental spectroscopic data for this compound are not present in readily accessible literature, data for closely related compounds can provide insight into its expected characteristics.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Features | Reference |
|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine | C₇H₁₂N₂ | 124.19 | Precursor amine for formylation. | sigmaaldrich.comsigmaaldrich.com |
| N-Ethylformamide | C₃H₇NO | 73.09 | Boiling Point: 202-204 °C. Exhibits cis/trans isomerism in NMR. | nist.govnih.gov |
| N-Methylformamide | C₂H₅NO | 59.07 | Trans isomer is enthalpically favored over cis isomer in solution (ΔH° varies with solvent). | nih.gov |
Current research involving N-substituted pyrrole derivatives is highly diverse, reflecting the scaffold's versatility. Major trajectories include:
Medicinal Chemistry: The design and synthesis of novel pyrrole-based compounds as inhibitors of enzymes such as kinases, or as agents targeting specific receptors for applications in oncology, neurology, and infectious diseases.
Materials Science: The development of pyrrole-containing polymers, such as polypyrrole, for applications in conductive materials, sensors, and energy storage devices. The N-substituent plays a critical role in modulating the polymer's solubility, conductivity, and processing characteristics.
Synthetic Methodology: The creation of new, more efficient, and stereoselective methods for the synthesis and functionalization of the pyrrole ring. This includes transition-metal-catalyzed cross-coupling reactions and novel cycloaddition strategies.
Research into amide compounds, including formamides, remains a central theme in organic chemistry. Key areas of focus include the development of greener and more atom-economical methods for amide bond formation, which is one of the most frequently performed reactions in the pharmaceutical industry. Furthermore, understanding the conformational dynamics of the amide bond, such as the cis-trans isomerization, is crucial for designing peptides, peptidomimetics, and other biologically active molecules with specific three-dimensional structures. The interplay between the N-substituted pyrrole core and the conformationally complex formamide linkage in this compound presents an interesting, albeit underexplored, area for future structural and applied studies.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h2-3,6-7H,4-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWOTGHTWSOTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450359 | |
| Record name | N-(2-(1-METHYL-1H-PYRROL-2-YL)ETHYL)FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-24-2 | |
| Record name | N-(2-(1-METHYL-1H-PYRROL-2-YL)ETHYL)FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 1 Methyl 1h Pyrrol 2 Yl Ethyl Formamide and Analogous Structures
Strategies for the Construction of the 1-Methyl-1H-pyrrole Core
The formation of the N-methylated pyrrole (B145914) ring is a critical step in the synthesis of the target compound. Several classical and modern organic chemistry reactions can be employed for this purpose, each with its own advantages and limitations.
Paal-Knorr Condensation and its Derivatives for N-Methylpyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org For the synthesis of N-methylpyrroles, methylamine (B109427) is utilized as the amine source. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr reaction allows for the synthesis of a wide range of substituted pyrroles by varying the substituents on the 1,4-dicarbonyl starting material. wikipedia.org For instance, the reaction of hexane-2,5-dione with methylamine would yield 1,2,5-trimethyl-1H-pyrrole. To obtain a 2-substituted-1-methylpyrrole relevant to the target compound, a suitably substituted 1,4-diketone would be required.
Table 1: Examples of Paal-Knorr Synthesis for N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Product | Reference |
| Hexane-2,5-dione | Methylamine | 1,2,5-Trimethyl-1H-pyrrole | wikipedia.org |
| 1-Phenylbutane-1,4-dione | Methylamine | 1-Methyl-2-phenyl-1H-pyrrole | wikipedia.org |
| 3-Methylpentane-2,5-dione | Methylamine | 1,3,4-Trimethyl-1H-pyrrole | wikipedia.org |
Transition Metal-Catalyzed Approaches for Pyrrole Ring Formation
Modern synthetic methods have increasingly utilized transition metal catalysts to facilitate the formation of pyrrole rings, often with high efficiency and regioselectivity. acs.orgorganic-chemistry.org These methods can proceed through various mechanisms, including cross-coupling reactions and cyclization of functionalized precursors. acs.org
Palladium, rhodium, and ruthenium complexes are commonly employed catalysts in these transformations. acs.org For example, transition metal-catalyzed reactions can be used for the direct C-2 arylation of N-methylpyrrole, demonstrating the power of these catalysts in functionalizing the pyrrole ring. acs.org Another approach involves the transition metal-catalyzed reaction of dienyl azides, which can cyclize to form substituted pyrroles. organic-chemistry.org Zinc iodide has also been shown to be an effective and cheaper alternative to rhodium catalysts for this transformation. organic-chemistry.org These methods offer pathways to construct the pyrrole core with specific substitution patterns that might be challenging to achieve through classical methods.
Oxidative Cyclization Reactions in N-Methylpyrrole Synthesis
Oxidative cyclization reactions provide another avenue for the synthesis of pyrrole rings. These reactions often involve the formation of a nitrogen-containing heterocyclic ring through an oxidation process that induces cyclization. nih.gov For instance, the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones proceeds through an initial α-iodination of the alkyne, followed by Kornblum oxidation to a dicarbonyl intermediate which then undergoes condensation and cyclization.
In the context of N-methylpyrrole synthesis, a potential strategy could involve the oxidative cyclization of an appropriate N-methylated open-chain precursor. The specific reagents and conditions for such a reaction would depend on the nature of the precursor. For example, K2S2O8 can be used to promote the oxidative cyclization of enamines to form polycarbonyl pyrroles.
N-Alkylation and N-Methylation Techniques for Pyrrole Scaffolds
In cases where the pyrrole ring is synthesized without the N-methyl group, a subsequent N-methylation step is required. Various N-alkylation techniques can be employed to introduce the methyl group onto the pyrrole nitrogen. pharmaguideline.com
A common method involves the deprotonation of the pyrrole N-H with a base, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. pharmaguideline.com The choice of base is crucial to avoid side reactions. Strong bases like sodium hydride or potassium hydroxide (B78521) are often used. Alternatively, N-alkylation can be achieved under phase-transfer catalysis conditions. For pyrrole rings bearing electron-withdrawing substituents, N-methylation can be more facile. pharmaguideline.com
Formation of the Ethylamine (B1201723) Linkage and its Precursors
Once the 1-methyl-1H-pyrrole core is established, the next critical step is the introduction of the ethylamine side chain at the 2-position. This is typically achieved through the formation of a precursor which is then converted to the desired amine.
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org
In the context of synthesizing N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide, a key precursor would be 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde. This aldehyde can be subjected to reductive amination with ammonia or a protected amine, followed by formylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com
An alternative precursor is (1-methyl-1H-pyrrol-2-yl)acetonitrile. The nitrile group can be reduced to a primary amine, yielding 2-(1-methyl-1H-pyrrol-2-yl)ethanamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.gov The resulting ethylamine can then be formylated to give the final product.
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Reference |
| Sodium Borohydride | NaBH4 | Aldehydes, Ketones | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH3CN | Imines (in the presence of aldehydes) | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Aldehydes, Ketones | masterorganicchemistry.com |
| Lithium Aluminum Hydride | LiAlH4 | Nitriles, Amides, Esters | nih.gov |
| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd, Pt, Ni) | Nitriles, Imines | wikipedia.org |
Chain Elongation and Functionalization Strategies
Building the 2-(ethyl)formamide side chain on a pre-existing 1-methyl-1H-pyrrole ring is a critical aspect of the synthesis. This process begins with a functionalized pyrrole, typically at the C2-position, followed by reactions that extend the carbon chain and introduce the necessary nitrogen functionality.
A common starting material for such strategies is 1-methyl-1H-pyrrole-2-carbaldehyde. From this intermediate, various classical organic reactions can be employed to build the two-carbon ethylamine linker. For instance, the Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon unsaturated ester or nitrile group, which can then be reduced to the corresponding saturated amine. scielo.org.mx This method allows for the creation of the ethyl group, which is then followed by amination and formylation steps. scielo.org.mx
Another strategy involves the acylation of the pyrrole ring, followed by nucleophilic substitution reactions to build the side chain. researchgate.net For example, a Friedel-Crafts acylation can introduce a two-carbon acetyl group. Subsequent reductive amination of the ketone can then directly install the ethylamine moiety, which is then ready for formylation. Functionalization can also be achieved through C-H activation techniques, which offer a more direct route to introduce side chains onto the pyrrole ring, although this is a more modern and less universally applied approach for this specific type of transformation. rsc.org
Synthesis of the Formamide (B127407) Moiety
The formation of the terminal formamide group is the final key transformation in many synthetic routes. This is typically achieved by formylating the primary amine precursor, 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine.
Direct amidation involves the reaction of an amine with formic acid or one of its derivatives. While the direct thermal condensation of an amine and a carboxylic acid is possible, it often requires harsh conditions. diva-portal.org Consequently, a wide array of coupling reagents and catalysts have been developed to facilitate this transformation under milder conditions. ucl.ac.uk Boron-based reagents, such as boric acid or borate (B1201080) esters like B(OCH₂CF₃)₃, have proven effective in promoting direct amide formation by activating the carboxylic acid. nih.govacs.org These reactions often proceed with equimolar quantities of the acid and amine and are operationally simple. nih.govacs.org
Another common approach is transamidation, where a readily available amide like N,N-dimethylformamide (DMF) serves as the formyl group donor. nih.gov This method can be catalyzed and offers a convenient route to N-formylated products. nih.gov The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.
| Reagent/Catalyst System | Reaction Type | Key Features |
| B(OCH₂CF₃)₃ | Boron-mediated amidation | Effective for direct amidation of carboxylic acids and amines; often requires no aqueous workup. nih.gov |
| Boronic Acids | Catalytic direct amidation | Requires removal of water (e.g., molecular sieves, azeotropic reflux). acs.org |
| Group (IV) Metals (Ti, Zr, Hf) | Catalytic direct amidation | Environmentally benign with water as the only byproduct; proceeds under mild conditions. diva-portal.org |
| T3P (n-propylphosphonic acid anhydride) | Stoichiometric activation | Common coupling reagent for amide bond formation. ucl.ac.uk |
| N,N-Dimethylformamide (DMF) | Transamidation | Can be used as a formylating agent for amines. nih.gov |
Formamide is a versatile and inexpensive C1 building block widely used in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Its high polarity and ability to act as both a reagent and a solvent make it suitable for various condensation reactions. researchgate.netlew.ro For example, in the Niementowski quinazoline (B50416) synthesis, formamide reacts with anthranilic acid derivatives to form the pyrimidone ring. researchgate.netresearchgate.net This reactivity showcases formamide's ability to participate in cyclization and condensation cascades. nih.gov While not directly forming the target this compound, these principles of formamide-based condensation are analogous to the N-formylation step required in its synthesis. The reaction of an amine with formamide to yield an N-formylated product is a fundamental condensation reaction, illustrating formamide's role as a source of the formyl group. lew.ro
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a highly efficient approach to complex molecules. organic-chemistry.orgmdpi.com Formamides, particularly N,N-dimethylformamide (DMF), can serve as a versatile component in such reactions. nih.gov For instance, N,N-disubstituted formamides have been used in copper-catalyzed MCRs with TMSCN and alkenes or alkynes to generate polysubstituted pyrrole-2-carbonitriles. nih.gov In these reactions, the formamide acts as a precursor to an azomethine ylide intermediate. nih.gov Other MCRs, such as the Ugi and Passerini reactions, utilize isocyanides to build peptide-like structures and demonstrate the power of convergent synthesis. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical MCR could be designed involving a pyrrole component, an amine source, and a formylating agent to assemble the target structure in a single pot.
Convergent and Divergent Synthetic Approaches for the Compound
Both convergent and divergent strategies can be applied to the synthesis of this compound and its analogs, offering different advantages in terms of efficiency and library generation.
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final steps. For the target compound, a typical convergent approach would involve:
Synthesis of the 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine intermediate. This can be achieved through methods like the Paal-Knorr synthesis to build the pyrrole ring, followed by side-chain installation. researchgate.net
Formylation of the resulting amine using a suitable method, such as direct amidation with formic acid or transamidation with formamide. nih.govnih.gov
A divergent synthesis begins with a common intermediate that is elaborated into a variety of different final products. nih.govrsc.org For example, 1-methyl-1H-pyrrole-2-carbaldehyde could serve as a key divergent intermediate. scielo.org.mx
Path A (to the target compound): The aldehyde undergoes chain elongation (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction), followed by reduction of the resulting alkene and nitrile/ester group to form the primary amine, and subsequent formylation. scielo.org.mx
Path B (to analogs): The same aldehyde intermediate could be used to synthesize other amides by reacting the derived amine with different carboxylic acids. Alternatively, the aldehyde itself could be oxidized to a carboxylic acid and coupled with various amines to produce a library of pyrrole-2-carboxamides. rsc.org
This divergent approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies. rsc.org
Optimization of Reaction Conditions and Yields in N-Substituted Pyrrole-Formamide Syntheses
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-substituted pyrrole-formamides. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of the N-substituted pyrrole core via methods like the Paal-Knorr reaction, the choice of catalyst is critical. While classic conditions use acid catalysts, modern methods employ a range of Lewis acids or heterogeneous catalysts like aluminas to improve yields and simplify purification. researchgate.netmdpi.com The use of inexpensive and reusable catalysts under solvent-free conditions can significantly improve the greenness and efficiency of the process. mdpi.com
For the final amidation step, reaction conditions must be carefully controlled to ensure high conversion without side reactions. In direct catalytic amidations, the removal of water is often necessary to drive the reaction to completion. diva-portal.org The choice of solvent can also have a significant impact; for instance, in certain copper-catalyzed conversions of oxazines to N-arylpyrroles, acetonitrile (B52724) was found to provide the best yields compared to other solvents. unimi.it The optimization process often involves screening a matrix of conditions, as shown in the hypothetical table below, which is based on general findings in related syntheses. researchgate.net
Table: Illustrative Optimization of a Generic Amidation Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | <10 |
| 2 | Citric Acid (10) | Methanol | 60 | 12 | 75 |
| 3 | Citric Acid (10) | Ethanol | 60 | 12 | 82 |
| 4 | N(Et)₃ (10) | Ethanol/H₂O | 60 | 12 | 31 |
| 5 | ZrCl₄ (5) | Acetonitrile | 80 | 8 | 90 |
| 6 | B(OCH₂CF₃)₃ (100) | Acetonitrile | 25 | 16 | 95 |
This table is illustrative and based on general optimization principles found in the literature for related reactions. nih.govresearchgate.net
The data indicate that catalytic, acid-mediated reactions in polar aprotic or protic solvents generally give higher yields than uncatalyzed or base-catalyzed reactions. researchgate.net Stoichiometric modern coupling reagents can provide excellent yields even at room temperature. nih.gov Each specific synthesis of an N-substituted pyrrole-formamide requires its own systematic optimization to achieve the most efficient and high-yielding protocol. unimi.it
Chemical Reactivity and Transformations of N 2 1 Methyl 1h Pyrrol 2 Yl Ethyl Formamide
Reactions Involving the Pyrrole (B145914) Heterocycle
The 1-methyl-2-alkylpyrrole core is characterized by high electron density, making it highly susceptible to electrophilic attack and amenable to various functionalization strategies.
Electrophilic Aromatic Substitution Patterns
The pyrrole ring is significantly more reactive than benzene towards electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic system. pearson.com This increased nucleophilicity allows reactions to proceed under much milder conditions.
In unsubstituted pyrroles, electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate is stabilized by a greater number of resonance structures. pearson.comquora.com For N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide, the C2 position is already occupied by the ethylformamide substituent. Therefore, incoming electrophiles are directed to other available positions on the ring. The primary sites for substitution become the C5 position (the other α-position) and, to a lesser extent, the C4 position (a β-position). The N-methyl group further activates the ring towards this type of substitution.
Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and formylation.
Halogenation : Due to the high reactivity of the pyrrole ring, halogenation with reagents like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) can proceed rapidly, often at low temperatures and without a Lewis acid catalyst, to yield mono- or poly-halogenated products. quimicaorganica.orgacs.org To control the reaction and favor monosubstitution at the C5 position, mild conditions are essential.
Nitration : Direct nitration with strong acids like a nitric acid/sulfuric acid mixture typically leads to polymerization. stackexchange.com Milder nitrating agents, such as acetyl nitrate (CH₃COONO₂) or nitric acid in acetic anhydride (B1165640), are used to achieve controlled mononitration, yielding a mixture of isomers, primarily the 5-nitro and 4-nitro derivatives. stackexchange.comresearchgate.net
Vilsmeier-Haack Reaction : This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent, which is generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This is a mild and efficient method for formylating electron-rich heterocycles, and for the target compound, it would be expected to yield the 5-formyl derivative. cambridge.orgijpcbs.com
| Reaction | Reagent(s) | Expected Major Product(s) | Conditions |
|---|---|---|---|
| Bromination | Br₂ in THF | 5-Bromo-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)formamide | Low temperature (e.g., -78 °C) |
| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro- and 4-Nitro- derivatives | Low temperature (e.g., -10 °C) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | N-(2-(5-Formyl-1-methyl-1H-pyrrol-2-yl)ethyl)formamide | 0 °C to room temperature, followed by hydrolysis |
Nucleophilic Attack and Ring Opening
The electron-rich nature of the pyrrole ring makes it generally resistant to nucleophilic aromatic substitution. edurev.in Such reactions are typically impossible on unsubstituted pyrroles because the ring cannot stabilize the intermediate negative charge (Meisenheimer complex). quimicaorganica.org Nucleophilic substitution may become feasible if the ring is substituted with potent electron-withdrawing groups, such as nitro or cyano groups, which is not the case for this compound. edurev.innih.gov Therefore, direct displacement of a hydrogen or other group on the pyrrole ring by a nucleophile is not a characteristic reaction for this compound.
The pyrrole ring itself is relatively stable but can be susceptible to polymerization under strongly acidic conditions. Ring-opening reactions are not typical for simple pyrroles under standard laboratory conditions but can be forced in some derivatives under harsh conditions, though this is not a common synthetic transformation.
Functional Group Interconversions on the Pyrrole Ring
Functional group interconversion refers to the modification of substituents already present on the ring or the direct functionalization of C-H bonds. For this compound, this can involve modifications of the N-methyl or C-ethylformamide groups, or the introduction of new functionalities at the C3, C4, or C5 positions.
Modern synthetic methods have enabled the direct C-H functionalization of pyrroles, often using transition metal catalysis. rsc.orgnih.gov These methods allow for the introduction of aryl, alkyl, or other groups at specific positions, bypassing the traditional constraints of electrophilic substitution. rsc.org For instance, palladium-catalyzed cross-coupling reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 position if it were first halogenated.
Furthermore, if other functional groups were introduced onto the ring via electrophilic substitution (as described in 3.1.1), they could be subsequently transformed. For example, a nitro group introduced at the C5 position could be reduced to an amino group, which could then undergo a wide range of further reactions.
Reactivity of the Formamide Functional Group
The formamide group (-NHCHO) on the ethyl side chain exhibits reactivity characteristic of a secondary amide.
Hydrolysis and Amide Bond Transformations
The amide bond of the formamide can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the C-N bond of the amide, yielding the corresponding primary amine and formic acid (or its conjugate base). acs.org
Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄). The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) is usually carried out by heating the amide with a strong aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). arkat-usa.orgresearchgate.net The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This method is often irreversible as the final carboxylic acid is deprotonated to its carboxylate salt. researchgate.net
For this compound, hydrolysis would result in the formation of 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine.
| Reaction Type | Reagents | Products |
|---|---|---|
| Acid Hydrolysis | Aqueous HCl, Heat | 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine hydrochloride + Formic Acid |
| Base Hydrolysis | Aqueous NaOH, Heat | 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine + Sodium Formate |
Reduction and Oxidation Reactions of Formamides
The formamide functional group can be readily reduced. Strong hydride-donating reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for this transformation. ucalgary.camasterorganicchemistry.com Unlike the reduction of ketones or esters, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). chemistrysteps.comadichemistry.com In the case of the N-substituted formamide, this process converts it into a secondary amine. Specifically, the reduction of this compound with LiAlH₄ would yield N-methyl-2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.calumenlearning.com
The oxidation of the formamide group itself is not a common transformation. More likely, under oxidative conditions, other parts of the molecule would react first, particularly the electron-rich pyrrole ring. However, specific oxidative N-formylation reactions, which are the reverse of this process, are known and typically employ metal catalysts. mdpi.comresearchgate.net The development of methods for the direct oxidation of amides to imides is an area of ongoing research. chemrxiv.org
Role as a Protecting Group or Activating Agent
The formamide moiety in this compound can serve a dual role in chemical synthesis, acting as both a protecting group for the primary amine and as an activating group for intramolecular cyclization reactions.
As a protecting group , the N-formyl group offers a stable derivative of the corresponding primary amine, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. The formyl group is one of the simplest acyl-type protecting groups for amines. libretexts.org Its introduction renders the nitrogen atom significantly less nucleophilic and basic compared to the free amine, thereby preventing it from participating in undesired side reactions during transformations on other parts of the molecule. organic-chemistry.org The stability of the formamide bond allows it to withstand a range of reaction conditions.
The removal of the N-formyl group, or deprotection , can typically be achieved under either acidic or basic hydrolytic conditions to regenerate the primary amine. The specific conditions for deprotection would need to be optimized to ensure compatibility with the pyrrole ring and other functional groups present in the molecule.
| Condition | Reagents | Comments |
| Acidic Hydrolysis | Aq. HCl, H2SO4 | Can be effective but care must be taken to avoid pyrrole decomposition under harsh acidic conditions. |
| Basic Hydrolysis | Aq. NaOH, KOH | Generally well-tolerated by the pyrrole ring. |
| Other | Hydrazine | Can be used for deformylation under specific pH conditions. |
Beyond its protective function, the N-formyl group in this compound can act as an activating agent to facilitate intramolecular electrophilic substitution reactions on the electron-rich pyrrole ring. This is particularly relevant in the context of classic cyclization reactions used for the synthesis of fused heterocyclic systems, such as β-carbolines. nih.govljmu.ac.uk
In reactions like the Bischler-Napieralski reaction , the formyl group, upon treatment with a dehydrating agent (e.g., POCl₃, P₂O₅), can form a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is capable of attacking the nucleophilic C5 position of the 1-methylpyrrole ring, leading to the formation of a dihydropyrido[3,4-b]indole derivative. The 1-methyl group on the pyrrole ring directs electrophilic substitution to the C5 position, which is para to the ethylamine (B1201723) substituent at C2.
Similarly, in a modified Pictet-Spengler reaction , the formamide can be converted into an N-acyliminium ion, which is a potent electrophile for intramolecular cyclization onto the pyrrole ring. wikipedia.orgmdpi.com The success of these cyclizations is highly dependent on the nucleophilicity of the pyrrole ring and the reaction conditions employed. wikipedia.org The presence of the electron-donating 1-methyl group on the pyrrole enhances its nucleophilicity, making it a suitable substrate for such intramolecular reactions. researchgate.netcdnsciencepub.com
Transformations at the Ethyl Linker
Selective Derivatization of the Alkyl Chain
Direct and selective derivatization of the ethyl chain of this compound is not straightforward. The primary challenge lies in the high reactivity of the pyrrole ring towards many electrophilic and oxidative reagents that might be employed for functionalizing an alkyl chain. Any attempt at derivatization must consider the potential for competing reactions at the pyrrole nucleus. wikipedia.org
However, specific synthetic strategies could potentially allow for modifications. For instance, reactions that proceed via radical mechanisms might offer a pathway to functionalize the ethyl linker, provided that conditions are carefully controlled to minimize reactions with the pyrrole ring.
Alternatively, a more viable approach to obtaining derivatives with a modified ethyl linker would be to synthesize them from appropriately substituted starting materials. For example, starting with a 2-(1-methyl-1H-pyrrol-2-yl)ethanol and modifying the two-carbon chain before converting the terminal hydroxyl group to an amine and subsequently to the formamide would allow for a wider range of derivatives.
Influence of the Linker on Overall Molecular Reactivity
The two-carbon ethyl linker is critical in dictating the feasibility and outcome of intramolecular reactions. Its length and flexibility are key to allowing the reactive termini—the formamide-derived electrophile and the nucleophilic pyrrole ring—to adopt a suitable conformation for cyclization. wikipedia.org
In the context of the Bischler-Napieralski and Pictet-Spengler type reactions, the ethyl linker facilitates the formation of a six-membered ring, which is thermodynamically and kinetically favored. wikipedia.org A shorter or longer linker would either prevent the reaction due to ring strain or lead to the formation of less stable ring systems.
Furthermore, the electronic nature of the ethyl linker, being a simple alkyl chain, is primarily to act as a non-conjugated spacer. It does not significantly alter the electronic properties of either the pyrrole ring or the formamide group. Its main role is therefore steric and conformational, positioning the reactive functionalities for potential intramolecular transformations.
Spectroscopic and Structural Elucidation Studies of N 2 1 Methyl 1h Pyrrol 2 Yl Ethyl Formamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed atom-level information about the molecular structure. By analyzing the chemical shifts, signal multiplicities, and correlation patterns in various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrrole (B145914) ring protons are typically observed in the aromatic region, influenced by the ring current and the electronic effects of the substituents. rsc.org For pyrrole itself, the α-protons (adjacent to N) appear around 6.7 ppm and the β-protons appear around 6.2 ppm. chemicalbook.com Substitution alters these values.
The formamide (B127407) group introduces complexity due to potential cis-trans isomerism about the C-N amide bond, which can lead to the observation of two sets of signals for the formyl and NH protons. libretexts.org
A detailed breakdown of the expected proton signals is presented below:
Pyrrole Ring Protons (H-3, H-4, H-5): These three protons will appear as distinct multiplets. H-5, being adjacent to the nitrogen, is expected at a different shift than H-3 and H-4. Typical shifts for substituted pyrroles are in the range of 6.0-7.0 ppm. rsc.orgresearchgate.net
Ethyl Bridge Protons (-CH₂-CH₂-): The two methylene (B1212753) groups form an A₂B₂ system and are expected to appear as two triplets. The CH₂ group adjacent to the pyrrole ring will be shifted differently than the CH₂ group adjacent to the amide nitrogen.
N-Methyl Protons (-NCH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the pyrrole nitrogen.
Formamide Protons (-NH- and -CHO): The amide proton (-NH-) signal is typically broad and its chemical shift is sensitive to solvent and concentration, often appearing between 7.5 and 8.5 ppm. libretexts.org It is expected to be a triplet due to coupling with the adjacent CH₂ group. The formyl proton (-CHO) will appear as a singlet significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Formyl H (-CHO) | ~8.0 - 8.2 | Singlet (s) | Potentially two signals due to cis/trans isomers. |
| Amide H (-NH-) | ~7.5 - 8.5 | Triplet (t) | Broad signal, chemical shift is variable. |
| Pyrrole H-5 | ~6.6 | Multiplet (m) | Adjacent to the ring nitrogen. |
| Pyrrole H-3 | ~6.0 | Multiplet (m) | - |
| Pyrrole H-4 | ~6.1 | Multiplet (m) | - |
| N-Methyl (-NCH₃) | ~3.6 | Singlet (s) | - |
| Ethyl (-CH₂-NH) | ~3.4 - 3.6 | Quartet (q) or Multiplet (m) | Coupled to both -CH₂- and -NH-. |
| Ethyl (Pyrrole-CH₂-) | ~2.8 - 3.0 | Triplet (t) | - |
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. youtube.com The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.orgyoutube.com The positions of the signals are indicative of the carbon's chemical environment, with carbons bonded to electronegative atoms and sp² hybridized carbons appearing at lower fields (higher ppm values). libretexts.org
Carbonyl Carbon (C=O): This will be the most deshielded carbon, appearing in the range of 165-190 ppm, which is characteristic of amides and other carboxylic acid derivatives. oregonstate.edulibretexts.org
Pyrrole Ring Carbons: The five carbons of the pyrrole ring will give distinct signals. The C-2 and C-5 carbons, being adjacent to the nitrogen, are typically found further downfield than the C-3 and C-4 carbons. Expected ranges are approximately 125-150 ppm. libretexts.org
Ethyl and Methyl Carbons: The aliphatic carbons of the ethyl bridge and the N-methyl group will appear in the upfield region of the spectrum (10-60 ppm). compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C =O) | ~165 - 175 |
| Pyrrole C -2 | ~130 - 135 |
| Pyrrole C -5 | ~120 - 125 |
| Pyrrole C -3 | ~105 - 110 |
| Pyrrole C -4 | ~105 - 110 |
| Ethyl (-C H₂-NH) | ~40 - 45 |
| N-Methyl (-NC H₃) | ~30 - 35 |
| Ethyl (Pyrrole-C H₂-) | ~25 - 30 |
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this molecule, key COSY cross-peaks would be expected between:
The adjacent protons on the pyrrole ring (H-3 with H-4; H-4 with H-5).
The two methylene groups of the ethyl bridge.
The amide NH proton and the adjacent methylene protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond C-H coupling). columbia.edu It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, it would show a cross-peak between the N-methyl proton singlet and the N-methyl carbon signal.
The formyl proton (-CHO) to the adjacent methylene carbon (-CH₂-NH).
The N-methyl protons (-NCH₃) to the C-2 and C-5 carbons of the pyrrole ring.
The methylene protons adjacent to the pyrrole ring to the C-2 and C-3 carbons of the ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The most diagnostic peaks in the IR spectrum of this compound are associated with the formamide group.
N-H Stretching: Secondary amides typically show a single, sharp N-H stretching band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com This absorption is sensitive to hydrogen bonding; in concentrated solutions or the solid state, the band may broaden and shift to a lower frequency. spcmc.ac.in
C=O Stretching (Amide I Band): The carbonyl stretching vibration is very strong and intense, appearing in the 1680-1630 cm⁻¹ range for secondary amides. spectroscopyonline.comblogspot.com Its exact position can be influenced by conjugation and hydrogen bonding. spcmc.ac.in
N-H Bending (Amide II Band): A characteristic and intense N-H in-plane bending vibration is observed for secondary amides, typically between 1570 and 1515 cm⁻¹. spectroscopyonline.com The combination of the Amide I and Amide II bands is highly indicative of a secondary amide functional group. libretexts.org
Table 3: Characteristic FT-IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium, Sharp |
| C-H Stretch (Aromatic) | Pyrrole Ring | ~3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2960 - 2850 | Medium |
| C=O Stretch (Amide I) | Formamide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |
| C=C Stretch | Pyrrole Ring | ~1500 - 1400 | Medium |
The partial double-bond character of the amide C-N bond restricts rotation, leading to the possibility of planar cis and trans conformers. spcmc.ac.in For secondary amides like N-ethylformamide, the trans conformer is generally more stable. nih.gov
FT-IR spectroscopy can be used to study this conformational equilibrium. nih.gov Different conformers often exhibit slightly different vibrational frequencies, particularly for the C=O (Amide I) and N-H bending (Amide II) modes. In some cases, distinct bands for each conformer can be resolved, and their relative intensities can provide an estimate of their population ratio in different solvents or physical states. Studies on similar molecules have shown that IR spectroscopy is a sensitive tool for identifying different helical and sheet structures in peptides, which are defined by their amide bond conformations. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, detailed structural information can be inferred.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are two common ionization methods that provide complementary information about the molecule's structure and stability. researchgate.net
Electron Ionization (EI-MS)
In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations.
A key fragmentation pathway involves the cleavage of the C-C bond beta to the pyrrole ring, a process analogous to benzylic cleavage. This results in the formation of a highly stable, resonance-stabilized 1-methyl-2-methylenepyrrolium cation. This fragment is often observed as the base peak in the spectrum of related compounds. Other significant fragmentation pathways include the loss of the formamide group or parts of it.
Interactive Table: Predicted EI-MS Fragmentation Data
| Predicted Fragment Ion (m/z) | Structure / Proposed Loss | Significance |
|---|---|---|
| 166 | [C₉H₁₄N₂O]⁺• (Molecular Ion) | Confirms the molecular weight of the compound. |
| 122 | Loss of •CH₂NH₂ | Represents cleavage within the ethylamine (B1201723) linker. |
| 94 | [C₆H₈N]⁺ | Result of β-cleavage, forming a stable 1-methyl-2-methylenepyrrolium cation. Often the base peak. |
| 80 | [C₅H₆N]⁺ | Loss of the N-methyl group from the m/z 94 fragment. |
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight of polar molecules like this compound. Tandem mass spectrometry (MS/MS) of the precursor [M+H]⁺ ion can be used to induce fragmentation and gain structural insights. nih.gov
In the ESI-MS/MS spectrum, the most probable fragmentation would be the loss of a neutral formamide molecule (H₂NCHO) from the protonated parent ion.
Interactive Table: Predicted ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 167 | 122 | 45 Da (H₂NCHO) | Loss of the neutral formamide molecule. |
| 167 | 94 | 73 Da (C₂H₅NO) | Cleavage of the ethylformamide side chain. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. escholarship.org This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). pnnl.gov
For this compound, the calculated exact mass of the neutral molecule [M] and its protonated form [M+H]⁺ can be confirmed with high precision using HRMS, typically with an accuracy in the parts-per-million (ppm) range. This confirms the molecular formula as C₉H₁₄N₂O.
Interactive Table: HRMS Data and Elemental Composition
| Species | Molecular Formula | Calculated Exact Mass (Da) | Potential Isobaric Formula | Calculated Exact Mass of Isobar (Da) |
|---|---|---|---|---|
| [M] | C₉H₁₄N₂O | 166.11061 | C₈H₁₀N₂O₂ | 166.07423 |
| [M+H]⁺ | [C₉H₁₅N₂O]⁺ | 167.11844 | [C₈H₁₁N₂O₂]⁺ | 167.08190 |
X-ray Crystallography and Solid-State Structural Analysis (Applicable to crystalline derivatives and analogs)
While a crystal structure for this compound itself is not publicly available, analysis of crystalline derivatives and analogs provides significant insight into its likely solid-state conformation, packing, and intermolecular interactions. nih.gov Studies on related pyrrole derivatives reveal common structural motifs. nih.gov
The presence of a secondary amide group (N-H) as a hydrogen bond donor and a formyl oxygen (C=O) as a hydrogen bond acceptor makes hydrogen bonding a dominant intermolecular force in the solid state. researchgate.net It is highly probable that these functional groups will participate in an extensive hydrogen-bonding network.
Analysis of related crystal structures, such as N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide, shows that molecules often form polymeric chains through N—H⋯O hydrogen bonds. nih.gov A similar motif, likely a C(4) chain in graph-set notation, can be predicted for this compound, where the N-H of one molecule donates to the carbonyl oxygen of a neighboring molecule, propagating into a one-dimensional chain.
Interactive Table: Crystallographic Data for an Analog: N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1170 (8) |
| b (Å) | 11.6329 (9) |
| c (Å) | 9.6735 (6) |
| β (°) | 110.241 (3) |
| Volume (ų) | 1173.75 (15) |
| Key Interaction | Intermolecular N—H⋯O hydrogen bonds |
Theoretical and Computational Chemistry Studies of N 2 1 Methyl 1h Pyrrol 2 Yl Ethyl Formamide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules. These methods allow for the precise calculation of molecular geometries, energies, and electronic properties, providing a theoretical framework for understanding the molecule's reactivity and stability.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.
Energetic landscapes, generated through these calculations, map the potential energy of the molecule as a function of its geometry. These landscapes reveal the relative energies of different conformations and the energy barriers that separate them. The most stable conformer of this compound is characterized by a specific orientation of the 1-methyl-1H-pyrrol-2-yl group relative to the ethylformamide side chain, which minimizes steric hindrance and maximizes stabilizing electronic interactions.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) (Note: These are illustrative values based on typical DFT calculations for similar molecules and may not represent definitive experimental data.)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| N-C (ethyl) | 1.46 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-C (pyrrole ring) | 1.38 - 1.42 Å | |
| C-N (pyrrole ring) | 1.37 Å | |
| Bond Angle | O=C-N | 123° |
| C-N-C (amide-ethyl) | 121° | |
| N-C-C (ethyl) | 111° | |
| C-C-C (ethyl-pyrrole) | 113° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich 1-methyl-1H-pyrrol-2-yl ring, which is a characteristic feature of pyrrole (B145914) derivatives. Conversely, the LUMO is likely to be centered on the formamide (B127407) group, specifically on the π* antibonding orbital of the carbonyl group. This separation of the frontier orbitals suggests that intramolecular charge transfer transitions are possible upon electronic excitation.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated) (Note: These are representative values based on DFT calculations for analogous compounds.)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the electrostatic potential on the electron density surface of the molecule. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atom of the formamide N-H group and the hydrogen atoms of the methyl group on the pyrrole ring, signifying lower electron density and favorability for nucleophilic attack. The pyrrole ring itself would exhibit a region of moderate negative potential above and below the plane of the ring, consistent with its aromatic character.
Conformational Analysis and Rotational Isomers
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the amide C-N bond and the C-C bond connecting the pyrrole ring to the ethyl side chain.
The rotation around the amide C-N bond is known to have a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation leads to the existence of distinct rotational isomers, or rotamers.
Similarly, rotation around the bond connecting the ethyl group to the pyrrole ring also has an associated energy barrier, albeit generally lower than that of the amide bond. This barrier arises from steric interactions between the substituents on the pyrrole ring and the formamide group. Computational methods can be used to calculate these rotational barriers by mapping the energy of the molecule as a function of the dihedral angle of the bond .
Table 3: Estimated Rotational Energy Barriers for this compound (Note: These are estimated values based on computational studies of similar molecular fragments.)
| Bond | Estimated Rotational Barrier (kcal/mol) |
| Amide (C-N) | 15 - 20 |
| Pyrrole-Ethyl (C-C) | 3 - 6 |
The restricted rotation around the amide bond gives rise to two primary planar conformers: s-cis and s-trans. In the s-trans conformer, the carbonyl oxygen and the hydrogen atom on the nitrogen are on opposite sides of the C-N bond, while in the s-cis conformer, they are on the same side. For secondary amides like this compound, the s-trans conformer is generally more stable due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl oxygen. The energy difference between the s-trans and s-cis conformers can be quantified through computational calculations, with the s-trans form typically being several kcal/mol lower in energy.
Prediction of Spectroscopic Properties (Computational NMR, IR) for Comparison with Experimental Data
Computational quantum chemistry serves as a powerful tool for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can corroborate and aid in the interpretation of experimental findings. For a molecule like this compound, Density Functional Theory (DFT) calculations would be the method of choice.
Theoretical studies on analogous compounds have demonstrated the accuracy of such approaches. For instance, calculations of 1H and 13C NMR chemical shifts for 1-methyl-1H-pyrrole using the B3LYP functional with a 6-311++G(d,p) basis set have shown good agreement with experimental values. Similarly, computational studies on the conformational preferences of N-ethyl,N-methylformamide have successfully correlated calculated NMR chemical shifts with observed solution-phase values using methods such as HF/6-311++G** and B3LYP/6-311++G**.
Based on these precedents, a computational analysis of this compound would likely employ geometry optimization using a functional like B3LYP, followed by the calculation of NMR and IR spectroscopic parameters. The predicted chemical shifts and vibrational frequencies would then be compared with experimental data to confirm the structure and provide insights into its electronic and conformational properties.
Predicted 1H NMR Chemical Shifts (Illustrative) This table presents illustrative predicted 1H NMR chemical shifts for the key protons in this compound, based on typical values for its structural fragments.
| Proton | Predicted Chemical Shift (ppm) |
| Pyrrole H-3, H-4, H-5 | 6.0 - 7.0 |
| N-CH3 | ~3.6 |
| -CH2-CH2- | 2.8 - 3.5 |
| Formyl H | ~8.0 |
| N-H | 5.5 - 6.5 |
Predicted 13C NMR Chemical Shifts (Illustrative) This table provides an illustrative prediction of 13C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | 120 - 130 |
| Pyrrole C-3, C-4 | 105 - 115 |
| N-CH3 | ~35 |
| -CH2-CH2- | 30 - 50 |
| Carbonyl C | ~163 |
Predicted IR Absorption Frequencies (Illustrative) Key predicted IR absorption frequencies for this compound are outlined below.
| Functional Group | Predicted Wavenumber (cm-1) |
| N-H stretch (amide) | 3250 - 3350 |
| C-H stretch (pyrrole) | 3100 - 3150 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide I) | 1650 - 1680 |
| N-H bend (amide II) | 1550 - 1580 |
| C-N stretch | 1200 - 1300 |
Aromaticity Indices and π-Electron Delocalization within the Pyrrole Ring
The aromaticity of the 1-methyl-1H-pyrrole ring in this compound is a key determinant of its chemical properties. Aromaticity can be quantified using various computational indices.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. For an ideal aromatic system, HOMA is equal to 1. Computational studies on pyrrole and its derivatives generally yield high HOMA values, indicating a significant degree of aromatic character.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity, where a negative value at the center of a ring indicates the presence of a diatropic ring current, a hallmark of aromaticity. NICS calculations for pyrrole consistently show negative values, confirming its aromatic nature. The NICS(1) index, calculated 1 Å above the ring plane, is often used to minimize local σ-bond contributions. The aromaticity of the pyrrole ring in the target molecule is expected to be comparable to that of 1-methyl-1H-pyrrole, with any minor deviations attributable to the electronic influence of the ethylformamide substituent.
The π-electron delocalization in the pyrrole ring arises from the cyclic conjugation of four carbon p-orbitals and the lone pair of electrons on the nitrogen atom, creating a six-π-electron system that satisfies Hückel's rule. youtube.com This delocalization is responsible for the planarity of the ring and its characteristic chemical stability. The nitrogen atom in pyrrole is sp2-hybridized, allowing its lone pair to participate in the aromatic system. libretexts.org
Aromaticity Indices for the Pyrrole Ring (Illustrative) This table provides illustrative, expected values for common aromaticity indices for the pyrrole ring in the target compound.
| Aromaticity Index | Expected Value | Interpretation |
| HOMA | ~0.9 | High degree of aromaticity based on bond length equalization. |
| NICS(0) | -10 to -15 ppm | Significant diatropic ring current, indicating aromaticity. |
| NICS(1) | -8 to -12 ppm | Aromatic character with reduced influence from σ-framework. |
Molecular Dynamics Simulations for Conformational Flexibility in Solution (If applicable to derivatives)
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules in solution. For derivatives of this compound, such as pyrrole carboxamides, MD simulations can provide valuable insights into their dynamic behavior. nih.govnih.gov
These simulations model the interactions between the solute and solvent molecules over time, allowing for the characterization of stable conformers and the energetic barriers between them. For the title compound, the key flexible dihedral angles would be around the C-C and C-N bonds of the ethylformamide side chain.
Studies on related amide-containing molecules have revealed the existence of multiple stable rotamers in solution. researchgate.netnih.gov For this compound, one would expect to observe different conformations arising from the rotation around the single bonds of the ethylamine (B1201723) linker and the C-N amide bond. The relative populations of these conformers would be influenced by a combination of steric effects and intramolecular interactions, such as hydrogen bonding, as well as the nature of the solvent. MD simulations can quantify these populations and the dynamics of their interconversion.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The inherent reactivity of both the pyrrole (B145914) nucleus and the formamide (B127407) group makes this compound an ideal starting material for the synthesis of intricate heterocyclic structures. The formamide moiety, in particular, can act as a source of carbon and nitrogen atoms for the construction of new rings fused onto the pyrrole core.
N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide is a well-suited precursor for the synthesis of pyrrolopyrimidines, a class of fused heterocyclic compounds with significant biological and pharmaceutical relevance. researchgate.net The formamide group can participate in intramolecular cyclization reactions to form the pyrimidine (B1678525) ring.
A common synthetic strategy involves a cyclodehydration reaction, such as the Bischler-Napieralski or a similar reaction, which is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). In this process, the oxygen atom of the formamide carbonyl is activated, facilitating an electrophilic attack by the carbonyl carbon onto an electron-rich position of the pyrrole ring, typically the C5 position, leading to the formation of the fused six-membered pyrimidine ring. The reaction can also be performed by heating the corresponding amino-pyrrole precursor with formamide directly. srce.hr
The general transformation can be represented as follows:
Table 1: Illustrative Conditions for Pyrrolopyrimidine Synthesis from Pyrrole Precursors
| Precursor Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminopyrrole derivative | Formamide, heat | Pyrrolo[2,3-d]pyrimidine | srce.hr |
| N-Cyanoethylaniline | Dieckmann cyclization with NaOEt, then Guanidine Carbonate | 2,4-Diaminopyrrolo[3,4-d]pyrimidine | ias.ac.in |
| 2-Amino-3-cyanopyrrole | Triethyl orthoformate, heat | 2-Ethoxymethyleneamino-pyrrolenitrile | nih.gov |
| Substituted Pyrrolidinone | N-alkylation or Chan-Lam coupling | N-substituted Pyrrolopyrimidines | researchgate.net |
This methodology provides a direct route to the pyrrolopyrimidine scaffold, which is a core component of various biologically active molecules. mdpi.comresearchgate.net
The structural components of this compound lend themselves to the construction of macrocyclic architectures. After hydrolysis of the formamide group to yield the primary amine, 2-(1-methyl-1H-pyrrol-2-yl)ethanamine, this building block can be incorporated into larger ring systems. These macrocycles are of interest in supramolecular chemistry and drug discovery.
The synthesis of such macrocycles typically involves a multi-step process:
Coupling: The primary amine derived from the parent compound is coupled with other bifunctional building blocks through reactions like amide bond formation. This creates a linear precursor chain.
Cyclization: The linear precursor is then subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, yielding the desired macrocyclic structure.
Pyrrole-containing macrocycles, such as polypyrrolinones, have been shown to self-assemble into highly ordered structures like nanotube-like arrays, a property driven by intermolecular hydrogen bonding. nih.govresearchgate.net The incorporation of the 1-methyl-2-(2-aminoethyl)pyrrole unit can introduce conformational rigidity and specific hydrogen bonding patterns into the macrocyclic framework.
Scaffold for Combinatorial Chemistry and Library Synthesis
In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy. The core structure of this compound serves as an excellent scaffold for combinatorial chemistry due to its multiple points of diversification.
The primary points for introducing molecular diversity are:
The Amine Group: While the compound is a formamide, the parent amine can be acylated with a wide variety of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates to generate a large library of amides, sulfonamides, and ureas, respectively.
The Pyrrole Ring: The C3, C4, and C5 positions of the pyrrole ring are susceptible to electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation. These initial modifications can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the attachment of a diverse range of substituents. nih.gov
Table 2: Potential Points of Diversification on the 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine Scaffold
| Position | Type of Modification | Potential Reagents/Reactions | Resulting Functionality |
|---|---|---|---|
| Ethylamine (B1201723) (R¹) | Acylation, Sulfonylation, etc. | Carboxylic acids, Acyl chlorides, Anhydrides, Sulfonyl chlorides | Amides, Sulfonamides |
| Pyrrole C3 (R²) | Electrophilic Substitution | NBS, NIS, Acyl chlorides/AlCl₃ | Halogens, Acyl groups |
| Pyrrole C4 (R³) | Electrophilic Substitution | NBS, NIS, Acyl chlorides/AlCl₃ | Halogens, Acyl groups |
| Pyrrole C5 (R⁴) | Electrophilic Substitution | NBS, NIS, Acyl chlorides/AlCl₃ | Halogens, Acyl groups |
This diversity-oriented synthesis approach enables the rapid generation of hundreds or thousands of unique compounds for screening in biological assays or for the discovery of new materials. cam.ac.uk
Utility in Materials Science
Pyrrole and its derivatives are fundamental monomers in the synthesis of conductive polymers, most notably polypyrrole. ekb.eg These materials are valued for their unique electronic properties and have applications in sensors, electronic devices, and energy storage. azom.com
Derivatives of this compound can be envisioned as monomers for the creation of functionalized conductive polymers. The synthesis of these polymers is typically achieved through oxidative polymerization, which can be carried out either chemically (using oxidants like FeCl₃) or electrochemically. ekb.eg
Future Research Directions and Emerging Paradigms for N 2 1 Methyl 1h Pyrrol 2 Yl Ethyl Formamide Research
Development of Novel and Sustainable Synthetic Routes
Future synthetic research should prioritize the development of environmentally benign and efficient routes to N-(2-(1-Methyl-1H-pyrrol-2-YL)ethyl)formamide. Drawing inspiration from the sustainable synthesis of N-alkyl-5-methyl-2-pyrrolidones from biomass-derived levulinic acid, analogous green chemistry approaches could be envisioned for the target molecule. researchgate.net The focus should be on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.
Key areas for investigation include:
Biocatalysis: Employing enzymes for key synthetic steps could offer high selectivity and milder reaction conditions.
Catalytic Hydrogenation: The use of heterogeneous catalysts for reductive amination pathways could provide a more sustainable alternative to traditional reducing agents. researchgate.net
One-Pot Syntheses: Designing multi-step reactions in a single vessel would improve efficiency and reduce the need for purification of intermediates.
A comparative analysis of potential synthetic routes is presented in the table below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Route | Starting Materials | Key Technologies | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Conventional | Petroleum-based precursors | Traditional organic synthesis | Established procedures | Use of hazardous reagents, multiple steps |
| Green Chemistry | Biomass-derived intermediates | Biocatalysis, heterogeneous catalysis | Reduced environmental impact, renewable resources | Catalyst development, optimization of reaction conditions |
| Flow Chemistry | Optimized precursors | Continuous flow reactors | Enhanced safety, scalability, and control | Initial setup cost, potential for clogging |
Advanced Mechanistic Studies of its Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Potential areas of focus include:
Kinetic Studies: Determining reaction rates and orders will provide insights into the transition states of key chemical transformations.
Intermediate Trapping and Spectroscopic Analysis: Identifying and characterizing transient intermediates can help to map out reaction pathways.
Isotopic Labeling Studies: Using isotopically labeled reagents can pinpoint the movement of atoms during a reaction.
Inspired by mechanistic studies on the formation of other nitrogen-containing compounds, a detailed investigation into the formation of the formamide (B127407) group and potential side reactions would be highly valuable. nih.govsigmaaldrich.com
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with tailored properties. By leveraging structure-activity relationship (SAR) studies, researchers can predict how structural modifications will impact the molecule's physical, chemical, and biological characteristics.
Future computational work could involve:
Quantum Mechanical Calculations: To predict electronic properties and reactivity.
Molecular Docking Simulations: To explore potential interactions with biological targets.
Machine Learning Models: To predict the properties of a large number of virtual compounds, accelerating the discovery of lead candidates. mdpi.com
The integration of computational design with experimental validation represents a powerful paradigm for accelerating the development of new chemical entities. mdpi.comnih.gov
Table 2: Hypothetical Computationally Designed Derivatives and their Predicted Properties
| Derivative | Modification | Predicted Property Enhancement | Potential Application |
|---|---|---|---|
| Derivative A | Addition of a hydroxyl group | Increased polarity and solubility | Pharmaceutical intermediate |
| Derivative B | Introduction of a fluorinated substituent | Enhanced metabolic stability | Agrochemical research |
| Derivative C | Extension of the ethyl chain | Modified lipophilicity | Materials science |
Exploration of its Role in Undiscovered Biological Pathways (In Vitro)
The pyrrole (B145914) scaffold is a common motif in biologically active molecules. nih.gov Therefore, this compound and its derivatives warrant investigation for their potential biological activities. High-throughput in vitro screening can be employed to assess the compound's effects on a wide range of biological targets.
Future in vitro studies could include:
Enzyme Inhibition Assays: To identify any inhibitory effects on key enzymes implicated in disease.
Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.
Cell-Based Assays: To evaluate the compound's impact on cellular processes such as proliferation, differentiation, and apoptosis. nih.gov
The discovery of any significant biological activity would open up new avenues for research and development.
Integration into Emerging Fields of Chemical Discovery (e.g., Flow Chemistry, AI-assisted synthesis)
The adoption of emerging technologies such as flow chemistry and artificial intelligence (AI)-assisted synthesis can revolutionize the synthesis and discovery of this compound and its analogs.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. nih.gov The synthesis of the target compound could be adapted to a flow process, enabling more efficient and reproducible production.
AI-Assisted Synthesis: AI and machine learning algorithms can be used to predict optimal reaction conditions, suggest novel synthetic routes, and even control automated synthesis platforms. nih.govsynthiaonline.com This can significantly accelerate the pace of chemical discovery. nih.gov
By embracing these innovative approaches, researchers can streamline the synthesis and exploration of this promising chemical scaffold.
Q & A
Q. What methodologies are suitable for studying intermolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
